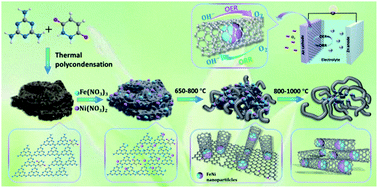N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
Journal of Materials Chemistry A Pub Date: 2022-03-22 DOI: 10.1039/D2TA00750A
Abstract
The lack of satisfactory bifunctional oxygen catalysts has been a major obstacle for the commercialization of zinc–air batteries (ZABs). Herein, unique N-doped carbon nanotubes encapsulated with FeNi nanoparticles (FeNi/N-CNT) derived from defect-rich, molecule-doped 3D g-C3N4 are reported as effective bifunctional catalysts for high efficiency ZABs. FeNi/N-CNT is produced via thermal polycondensation of malazide and melamine, followed by the coordination of Fe- and Ni-containing precursors and subsequent pyrolysis. The as-synthesized FeNi/N-CNT exhibits excellent bifunctional oxygen reduction and evolution activity and stability. A primary ZAB assembled with FeNi/N-CNT presented a high peak power density and large specific capacity. Prominently, a rechargeable ZAB based on FeNi/N-CNT delivers outstanding stability in a charging/discharging cycle test (over 800 h at 5 mA cm−2), which places it at the forefront of various reported ZABs. Moreover, density functional theory (DFT) calculations reveal that the synergistic coupling between FeNi nanoparticles and N doped CNTs facilitated the production of a satisfactory surface electronic environment, thus enhancing the bifunctional ORR/OER performance.


Recommended Literature
- [1] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [2] Embroidered electrochemical sensors for biomolecular detection†
- [3] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [4] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [5] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [6] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [7] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [8] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [9] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [10] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 10277-44-8
-
CAS no.: 128221-48-7









